2,2,5,7-Tetramethyltetralin

Vue d'ensemble

Description

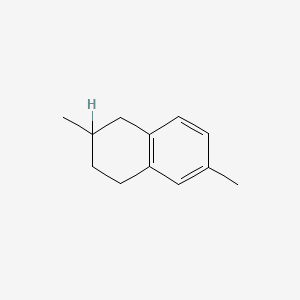

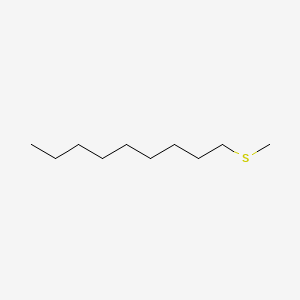

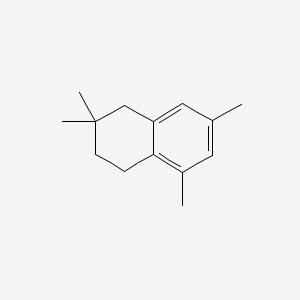

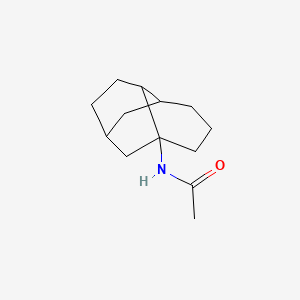

2,2,5,7-Tetramethyltetralin, also known as 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene, is a chemical compound with the molecular formula C14H20 . It has a molecular weight of 188.31 .

Molecular Structure Analysis

The molecular structure of 2,2,5,7-Tetramethyltetralin consists of a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with four methyl groups attached at the 2,2,5,7 positions . The exact mass of the molecule is 188.156494 Da .Physical And Chemical Properties Analysis

2,2,5,7-Tetramethyltetralin has a predicted boiling point of 266.6±35.0 °C and a predicted density of 0.908±0.06 g/cm3 . It has a flash point of 110.8±14.5 °C .Applications De Recherche Scientifique

Novel Strategies in Catalytic Asymmetric Synthesis

- 1,2,3,4-Tetrahydroisoquinoline, a structural relative of 2,2,5,7-Tetramethyltetralin, has been identified as a "privileged scaffold" in natural products and is used in asymmetric catalysis. Novel catalytic strategies have been developed for synthesizing tetrahydroisoquinoline scaffolds, which are crucial in the total synthesis of alkaloid natural products (Liu et al., 2015).

Applications in Bioorthogonal Coupling and Material Sciences

- Tetrazines, including those derived from similar structural motifs, find significant use in bioorthogonal conjugations for intracellular small molecule imaging, protein tagging, DNA labeling, and clinical diagnostics. Their role extends to materials science and explosives research (Yang et al., 2012).

Insights into DNA Hydroxymethylation

- The honeybee's TET (ten-eleven translocation) enzyme, related to DNA modification, can convert 5-methylcytosine to 5-hydroxymethylcytosine. This research offers insights into the flexible genomic modifications in species like honeybees and extends the study of TET-driven DNA hydroxymethylation beyond mammals (Wojciechowski et al., 2014).

Enantioselective Reductive Coupling in Pharmaceutical Synthesis

- 2-Aminotetralin and 3-aminochroman derivatives, structurally related to 2,2,5,7-Tetramethyltetralin, are key in synthesizing pharmaceutically important molecules. Biocatalytic approaches using imine reductases have shown promising results in preparing enantioselective compounds for pharmaceutical applications (Citoler et al., 2021).

Advancements in Chiral Catalysts

- Research in chiral catalysts, which are essential in synthesizing compounds with specific three-dimensional structures, draws inspiration from molecules like 2,2,5,7-Tetramethyltetralin. Such catalysts are crucial in pharmaceutical and chemical industries for producing enantiomerically pure compounds (Yoon & Jacobsen, 2003).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is typically discussed in the context of biological systems and pharmaceuticals. As 2,2,5,7-Tetramethyltetralin is a chemical compound, its mechanism of action would depend on the context in which it is used .

Propriétés

IUPAC Name |

3,3,6,8-tetramethyl-2,4-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-10-7-11(2)13-5-6-14(3,4)9-12(13)8-10/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZOMHQRIWIZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(CC2=C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177901 | |

| Record name | 2,2,5,7-Tetramethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23342-25-8 | |

| Record name | 2,2,5,7-Tetramethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023342258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,7-Tetramethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)